3-(p-Ethylbenzyloxy)-1,2-propanediol
Description
3-(p-Ethylbenzyloxy)-1,2-propanediol is a derivative of 1,2-propanediol (propylene glycol), a versatile diol with industrial applications in solvents, antifreeze, food additives (E1520), and pharmaceuticals . The compound features a p-ethylbenzyloxy group (-OCH₂C₆H₄C₂H₅) attached to the 3-position of the 1,2-propanediol backbone, enhancing its lipophilicity compared to unmodified 1,2-propanediol. This structural modification likely expands its utility in hydrophobic formulations or as a chemical intermediate. Its molecular formula is C₁₂H₁₈O₃, with an InChIKey of DILZDMWFWNCRNK-UHFFFAOYSA-N .
Properties
CAS No. |
63834-85-5 |
|---|---|
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
3-[(4-ethylphenyl)methoxy]propane-1,2-diol |
InChI |
InChI=1S/C12H18O3/c1-2-10-3-5-11(6-4-10)8-15-9-12(14)7-13/h3-6,12-14H,2,7-9H2,1H3 |
InChI Key |
DILZDMWFWNCRNK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)COCC(CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Ethylbenzyloxy)-1,2-propanediol typically involves the Williamson ether synthesis. This method entails the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is usually prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). The reaction conditions often require a solvent like dimethyl sulfoxide (DMSO) and a temperature range of 50-100°C.
Industrial Production Methods
Industrial production of ethers like this compound may involve the sulfuric-acid-catalyzed reaction of alcohols . This method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate and form alkenes.
Chemical Reactions Analysis
Types of Reactions
3-(p-Ethylbenzyloxy)-1,2-propanediol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The ether group can be cleaved by strong acids like HI or HBr, resulting in the formation of alcohols and alkyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are typically used.
Substitution: Acidic cleavage of ethers often involves reagents like HI or HBr under reflux conditions.
Major Products
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Alcohols and alkyl halides.
Scientific Research Applications
3-(p-Ethylbenzyloxy)-1,2-propanediol has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a solvent in certain reactions.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(p-Ethylbenzyloxy)-1,2-propanediol involves its interaction with molecular targets through its ether and hydroxyl groups. These functional groups can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Structural Analogs
The following table compares 3-(p-Ethylbenzyloxy)-1,2-propanediol with structurally related 1,2-propanediol derivatives:
Key Observations :
- Lipophilicity: The p-ethylbenzyloxy group increases hydrophobicity compared to polar derivatives like 3-(diethylamino)-1,2-propanediol, making it suitable for non-aqueous systems .
- Thermal Stability: Derivatives like 3-(4-chlorophenoxy)-1,2-propanediol exhibit higher melting points (78–82°C) than unmodified 1,2-propanediol (-60°C freezing point), suggesting stronger intermolecular forces due to aromatic substituents .
Physicochemical and Functional Comparisons
- Dipole Moments and Solubility : While direct data for this compound is unavailable, studies on similar diols (e.g., 1,2-propanediol vs. glycerol) indicate that substituents influence dipole moments and hydrogen-bonding capacity. For instance, glycerol’s higher dipole moment (2.6 D) compared to 1,2-propanediol (1.9 D) correlates with its superior hydrophilicity . The p-ethylbenzyloxy group likely reduces solubility in water, aligning with its lipophilic nature.
- Synthetic Pathways : 1,2-propanediol is biosynthesized via glycerol dehydrogenation in engineered E. coli (titer: 5.6 g/L) . Analogous derivatives like this compound may require additional functionalization steps, such as etherification of 1,2-propanediol with p-ethylbenzyl halides.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
